2-Phenylcyclohexanone
Overview
Description
2-Phenylcyclohexanone is an organic compound with the molecular formula C12H14O. It is a ketone derivative of cyclohexane, where a phenyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
It is known that ketones, such as 2-phenylcyclohexanone, can react with various nucleophiles, including nitrogen-containing compounds .
Mode of Action
This compound, being a ketone, can undergo nucleophilic addition reactions. In these reactions, a nucleophile, such as nitrogen, can attack the carbonyl carbon of the ketone, leading to the formation of a new bond . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It is known that ketones can participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2D6 .
Result of Action
The reaction of ketones with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the reactivity of the ketone. Additionally, factors such as temperature and pH can also influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by acid hydrolysis. Another method includes the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of phenylcyclohexene or the oxidation of 2-phenylcyclohexanol. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction of this compound can yield 2-phenylcyclohexanol.
Substitution: It can undergo nitration to form 2-(4’-nitrophenyl)cyclohexanone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 2-Phenylcyclohexanol.
Substitution: 2-(4’-Nitrophenyl)cyclohexanone.
Scientific Research Applications
2-Phenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals
Comparison with Similar Compounds
- 2-Chlorocyclohexanone
- 4-Phenylcyclohexanone
- 1,4-Cyclohexanedione monoethylene acetal
- 2-Chloromethyl-1,3-dioxolane
- 1-(Chloromethyl)-4-(trifluoromethoxy)benzene
- 4-(Hydroxymethyl)cyclohexanone
- 1,4-Cyclohexanedione
- 2,2-Dimethylcyclopentanone
Uniqueness: 2-Phenylcyclohexanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-phenylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314883 | |
Record name | 2-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Phenylcyclohexanone | |
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URL | https://haz-map.com/Agents/19676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1444-65-1 | |
Record name | 2-Phenylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1444-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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